molecular formula C16H20ClNO4S B2644399 2-Chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate CAS No. 1487409-30-2

2-Chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate

Cat. No. B2644399
CAS RN: 1487409-30-2
M. Wt: 357.85
InChI Key: FQJREPAHCAEGMF-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely used in a variety of applications from plastics to perfumes .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by molecular modeling . Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure.


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . The specific reactions that this compound would undergo would depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties include melting point, boiling point, solubility, density, and reactivity . Without specific data, I can’t provide a detailed analysis of this compound’s properties.

Scientific Research Applications

Heterocyclic Compound Synthesis

The aryl 2-chloroprop-2-enyl ethers, derived from appropriate phenols through treatment with 2,3-dichloropropene, undergo a smooth Claisen rearrangement to form 2-(2-chloroprop-2-enyl)phenols. Acid-catalyzed cyclization of these phenols leads to the formation of 2-methylbenzo[b]furans. These heterocyclic compounds find applications in medicinal chemistry, as they often exhibit interesting biological activities .

properties

IUPAC Name

2-chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4S/c1-12(2)15(16(19)22-11-13(3)17)18-23(20,21)10-9-14-7-5-4-6-8-14/h4-10,12,15,18H,3,11H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJREPAHCAEGMF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(=C)Cl)NS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)OCC(=C)Cl)NS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroprop-2-en-1-yl 3-methyl-2-(2-phenylethenesulfonamido)butanoate

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